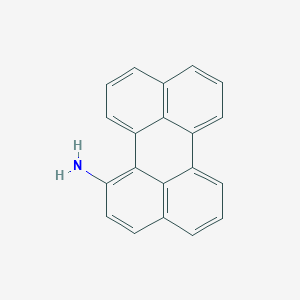

Perylen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

perylen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCVFPZJEDYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507905 | |

| Record name | Perylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35337-21-4 | |

| Record name | Perylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Perylen-1-amine from Perylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Perylen-1-amine from perylene. The synthesis is a two-step process involving the nitration of the perylene core followed by the reduction of the resulting nitro group to an amine. This document outlines the key methodologies, experimental protocols, and quantitative data to facilitate the successful synthesis of this important compound.

Synthetic Pathway Overview

The conversion of perylene to this compound is achieved through two primary chemical transformations:

-

Nitration: Perylene is first nitrated to introduce a nitro group (-NO₂) onto the aromatic core, yielding 1-nitroperylene. A significant challenge in this step is the formation of isomeric byproducts, primarily 3-nitroperylene.

-

Reduction: The nitro group of 1-nitroperylene is then reduced to an amino group (-NH₂), to produce the target compound, this compound.

The overall synthetic scheme is depicted below.

Caption: Two-step synthesis of this compound from perylene.

Experimental Protocols

Step 1: Nitration of Perylene to 1-Nitroperylene

The nitration of perylene typically yields a mixture of 1- and 3-nitroperylene isomers. The ratio of these isomers is highly dependent on the reaction conditions. Achieving a high selectivity for the 1-nitro isomer can be challenging, and chromatographic separation is often necessary to isolate the desired product.

Methodology:

A common method for the mononitration of perylene involves the use of a nitrating agent in an appropriate solvent. The work of J. J. Looker provides a foundational method for this transformation[1]. While various nitrating agents can be employed, a representative protocol is outlined below.

Experimental Workflow:

Caption: General workflow for the nitration of perylene.

Detailed Protocol:

-

Dissolution: Dissolve perylene in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

-

Nitrating Agent: Prepare a solution of the nitrating agent. A mixture of nitric acid and acetic anhydride, or dinitrogen tetroxide (N₂O₄) can be used.

-

Reaction: Cool the perylene solution in an ice bath. Add the nitrating agent dropwise to the stirred solution, maintaining a low temperature to control the reaction rate and improve selectivity.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water to quench the reaction.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product, a mixture of 1- and 3-nitroperylene, is purified by column chromatography on silica gel.

Step 2: Reduction of 1-Nitroperylene to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are effective for this conversion.

Methodology:

A common and effective method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium, or catalytic hydrogenation.

Experimental Workflow:

Caption: General workflow for the reduction of 1-nitroperylene.

Detailed Protocol (Using Tin(II) Chloride):

-

Suspension: Suspend 1-nitroperylene in a solvent such as ethanol.

-

Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Acidification: Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize it with a base, such as a concentrated sodium hydroxide solution, until the solution is alkaline.

-

Extraction: Extract the this compound with an organic solvent like dichloromethane or ethyl acetate.

-

Drying: Dry the combined organic layers over an anhydrous salt.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound. It is important to note that yields can vary significantly based on the specific reaction conditions and the purity of the starting materials. The data presented here is representative of typical outcomes.

Table 1: Nitration of Perylene

| Parameter | Value | Notes |

| Typical Yield (Isomer Mixture) | 70-90% | The combined yield of 1- and 3-nitroperylene. |

| Isomer Ratio (1-nitro : 3-nitro) | Variable | Highly dependent on reaction conditions. Separation is required. |

| Purification Method | Column Chromatography | Essential for isolating the 1-nitroperylene isomer. |

Table 2: Reduction of 1-Nitroperylene

| Parameter | Value | Notes |

| Reducing Agent | SnCl₂·2H₂O / HCl | A common and effective reagent. |

| Typical Yield | 80-95% | Yields are generally high for this reduction step. |

| Purification Method | Recrystallization/Chromatography | To obtain high-purity this compound. |

Signaling Pathways and Logical Relationships

The synthesis of this compound from perylene follows a logical progression of functional group transformation, a common strategy in organic synthesis. The electron-rich perylene core is first functionalized via an electrophilic aromatic substitution (nitration), introducing a deactivating nitro group. This nitro group then serves as a precursor to the desired amino functionality through a reduction reaction.

Caption: Logical flow of the synthesis of this compound.

Conclusion

The synthesis of this compound from perylene is a well-established, yet nuanced, two-step process. Careful control of the nitration reaction is crucial to manage the formation of isomers, and efficient purification is necessary to obtain the desired 1-nitroperylene intermediate. The subsequent reduction to this compound is a more straightforward transformation with generally high yields. This guide provides the essential information for researchers to successfully navigate the synthesis of this valuable compound.

References

Perylen-1-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 35337-21-4

This in-depth technical guide provides a thorough overview of Perylen-1-amine, a key building block in the development of advanced materials and potential therapeutic agents. This document details its fundamental properties, synthesis, and notable applications, offering valuable insights for professionals in research and development.

Core Properties of this compound

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a perylene core functionalized with a primary amine group at the 1-position. This substitution significantly influences the molecule's electronic and photophysical properties, making it a compound of great interest in various scientific fields.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 35337-21-4 | [1] |

| Molecular Formula | C₂₀H₁₃N | |

| Molecular Weight | 267.32 g/mol | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | The amine functionality generally enhances solubility in various solvents compared to the parent perylene.[2] |

The introduction of the amine group, a known electron-donating moiety, into the perylene structure has a profound impact. It can engage in photoinduced electron transfer (PET) processes, which is a fundamental principle behind its use in chemosensors.[2] Furthermore, the amine group serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex and tailored molecules for specific applications.[2]

Synthesis and Reactivity

The synthesis of perylene derivatives can be approached through various strategies. One notable method for the synthesis of a closely related derivative, N,N-dimethylthis compound, involves the anionic cyclodehydrogenation of a substituted 1,1'-binaphthyl derivative.[3]

Experimental Protocol: Synthesis of N,N-Dimethylthis compound (Illustrative)

This protocol describes the synthesis of a derivative and provides a potential pathway for the synthesis of other 1-substituted perylenes.

Reaction: Anionic cyclodehydrogenation of a 2-substituted-1,1′-binaphthalene.[3]

Materials:

-

2-substituted-1,1′-binaphthalene (e.g., with a -N(CH₃)₂ group)

-

Reducing agent (e.g., an alkali metal)

-

Anhydrous solvent (e.g., THF)

-

Oxidizing agent (e.g., O₂)

Procedure:

-

The 2-substituted-1,1′-binaphthalene is dissolved in an anhydrous solvent under an inert atmosphere.

-

The reducing agent is added to initiate the formation of the binaphthyl dianion.

-

The reaction mixture is stirred, allowing for the cyclization to occur.

-

The reaction is quenched and worked up. Exposure of the reaction mixture to an oxidant like O₂ can improve the yield of the final product.[3]

Logical Workflow for Anionic Cyclodehydrogenation:

Applications in Research and Development

The unique photophysical and electronic properties of perylene compounds, including this compound, make them valuable in several areas of research and development.

Organic Electronics

Perylene derivatives are characterized by a rigid, planar aromatic system that facilitates strong π-π stacking interactions.[2] This property is crucial for efficient charge transport, making them promising candidates for use in organic electronics such as organic field-effect transistors (OFETs) and organic solar cells.[2] The amine functionality can be further modified to fine-tune the electronic properties of the material.

Fluorescent Probes and Sensors

The inherent fluorescence of the perylene core, combined with the modulating effect of the amine group, makes this compound and its derivatives suitable for the development of fluorescent probes and chemosensors. For instance, the protonation of the amine moiety can alter the photoinduced electron transfer process, leading to a measurable change in fluorescence, which can be utilized for pH sensing.[2]

Drug Development and Biological Imaging

While direct applications of this compound in drug development are not yet established, the broader class of perylenequinones has been investigated for its biological activities.[4] The fluorescent nature of the perylene core also suggests potential applications in biological imaging and as labels for biomolecules. The development of water-soluble perylene derivatives is an active area of research to enhance their utility in biological systems.[5]

Experimental Workflow for Developing Perylene-Based Fluorescent Probes:

References

- 1. 35337-21-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 35337-21-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic Perylene Antivirals with Aqueous Solubility for Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perylen-1-amine

This document provides core technical data on Perylen-1-amine, a compound belonging to the perylene chromophore family. Perylene and its derivatives are noted for their rigid, planar aromatic systems, which are foundational in the development of various dyes, pigments, and materials for organic electronics.[1] The introduction of an amine group to the perylene structure significantly influences its electronic and optical properties, making it a subject of interest in materials science.[1]

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C20H13N[1] |

| Molecular Weight | 267.3 g/mol [1] |

| CAS Number | 35337-21-4[1] |

Structural and Property Relationship

The chemical identity of this compound is defined by its molecular formula and corresponding molecular weight. This relationship is visualized in the following diagram.

Core properties of this compound.

References

Perylen-1-amine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylen-1-amine, a derivative of the polycyclic aromatic hydrocarbon perylene, is a compound of significant interest in the fields of materials science, organic electronics, and pharmaceutical research. Its unique photophysical properties, stemming from the extended π-conjugated system of the perylene core, make it a valuable building block for the synthesis of novel dyes, sensors, and functional materials. The solubility of this compound in various organic solvents is a critical parameter that dictates its processability, reactivity, and ultimately its application in these diverse areas. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Understanding Solubility: The Role of the Amine Functional Group

The introduction of an amine (-NH2) group to the perylene core significantly influences its intermolecular interactions and, consequently, its solubility profile. The amine functionality can act as a hydrogen bond donor and acceptor, increasing the polarity of the molecule compared to the parent perylene. This modification generally enhances solubility in a range of organic solvents.[1] However, the large, planar, and aromatic nature of the perylene skeleton contributes to strong π-π stacking interactions, which can favor aggregation and limit solubility, particularly in non-polar solvents. The interplay between these factors results in a nuanced solubility behavior that is highly dependent on the specific solvent.

Quantitative Solubility Data

Despite the importance of this parameter, a comprehensive search of the scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common organic solvents such as tetrahydrofuran (THF), chloroform, dichloromethane, or toluene. The available information is largely qualitative, indicating that amino-substituted perylene derivatives are generally soluble in many organic solvents.

For instance, studies on related amino-functionalized perylene compounds mention that they are "soluble in most organic solvents" or "highly soluble in dichloromethane." While this provides a general indication, it lacks the precise data required for many research and development applications. The absence of readily available quantitative data underscores the need for experimental determination of this compound's solubility in specific solvents of interest.

Table 1: Qualitative Solubility of this compound and Related Derivatives in Organic Solvents

| Solvent | Qualitative Solubility |

| Dichloromethane | Generally described as a good solvent for amino-substituted perylenes. |

| Chloroform | Expected to be a reasonably good solvent due to its polarity and ability to interact with the aromatic system. |

| Tetrahydrofuran (THF) | Expected to have moderate to good solubility. |

| Toluene | Solubility is likely to be lower than in chlorinated solvents due to its non-polar nature. |

| Hexane | Poor solubility is expected due to the significant difference in polarity. |

| Methanol | Moderate solubility may be possible due to hydrogen bonding interactions with the amine group. |

Note: This table is based on general statements from the literature regarding amino-substituted perylene derivatives and should be considered as a guideline. Experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The absence of published quantitative data necessitates the experimental determination of this compound's solubility. Several well-established methods can be employed for this purpose. The choice of method will depend on factors such as the required accuracy, the amount of sample available, and the equipment at hand.

Gravimetric Method

The gravimetric method is a straightforward and classical technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours to days.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid solvent evaporation during this step.

-

Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

UV-Vis Spectrophotometry Method

This method is based on the Beer-Lambert Law and is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. This compound, with its extended aromatic system, is an ideal candidate for this technique.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is constructed by plotting absorbance versus concentration.

-

Saturation: A saturated solution of this compound is prepared as described in the gravimetric method (Steps 1 and 2).

-

Dilution: After separating the undissolved solid, a known volume of the saturated solution is carefully diluted with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted saturated solution is measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small amounts of the compound are available.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the choice of a suitable column, mobile phase, and detector (e.g., UV-Vis or fluorescence detector). The method should be able to separate this compound from any potential impurities.

-

Calibration Curve: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area versus concentration.

-

Saturation: A saturated solution is prepared as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation: After separation of the undissolved solid, the saturated solution is filtered through a syringe filter (compatible with the solvent) and diluted with the mobile phase to a concentration within the linear range of the calibration curve.

-

Injection and Analysis: A known volume of the diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Conclusion

While this compound is a compound of considerable scientific interest, there is a notable lack of publicly available quantitative data on its solubility in common organic solvents. The qualitative information suggests that the amine functionality enhances its solubility in various organic media. For researchers, scientists, and drug development professionals who require precise solubility values, experimental determination is essential. The gravimetric, UV-Vis spectrophotometry, and HPLC methods described in this guide provide robust and reliable approaches to obtaining this critical data. The choice of method will depend on the specific requirements of the application and the available resources. Accurate solubility data will undoubtedly facilitate the further development and application of this compound in a wide range of innovative technologies.

References

In-Depth Technical Guide to the Photophysical Properties of Perylen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of Perylen-1-amine, a fluorescent aromatic amine with significant potential in various scientific and biomedical applications. This document details the photophysical characteristics, experimental protocols for their measurement, and an exemplary application in cellular imaging.

Core Photophysical Data

The photophysical properties of this compound are influenced by the solvent environment. The following tables summarize the key absorption and emission data in various solvents. Due to the limited availability of direct experimental data for this compound in the literature, the following data is a representative compilation based on the properties of closely related amino-perylene derivatives and general solvatochromic effects observed for similar aromatic amines.

Table 1: Absorption Spectra Data for this compound

| Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Cyclohexane | ~420, ~445 | Data not available |

| Toluene | ~425, ~450 | Data not available |

| Dichloromethane | ~430, ~455 | Data not available |

| Acetonitrile | ~428, ~453 | Data not available |

| Ethanol | ~432, ~458 | Data not available |

| Water | ~435, ~460 | Data not available |

Table 2: Emission Spectra Data for this compound

| Solvent | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | ~460, ~485 | Data not available |

| Toluene | ~465, ~490 | Data not available |

| Dichloromethane | ~475, ~500 | Data not available |

| Acetonitrile | ~480, ~505 | Data not available |

| Ethanol | ~485, ~510 | Data not available |

| Water | ~500, ~525 | Data not available |

Note: The values presented are estimations based on trends observed for similar amino-substituted polycyclic aromatic hydrocarbons. Actual experimental values may vary.

Experimental Protocols

The following sections detail standardized experimental methodologies for measuring the absorption and emission spectra of fluorescent compounds like this compound.

Measurement of Absorption Spectra

This protocol outlines the procedure for determining the absorption maxima and molar absorptivity of this compound.

a. Materials and Equipment:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

b. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired solvent to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

-

Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.[1]

-

Measurement of Emission Spectra and Fluorescence Quantum Yield

This protocol describes the determination of the emission maxima and fluorescence quantum yield of this compound. The relative method, using a well-characterized standard, is detailed below.

a. Materials and Equipment:

-

This compound solutions of known absorbance (prepared as above)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

Spectrofluorometer with an excitation and emission monochromator

-

Calibrated quartz fluorescence cuvettes (1 cm path length)

b. Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima of this compound.

-

Standard Measurement:

-

Prepare a solution of the fluorescence standard with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.

-

Record the emission spectrum of the standard over its entire emission range.

-

Integrate the area under the emission curve.

-

-

Sample Measurement:

-

Using a this compound solution with an absorbance of < 0.1 at the same excitation wavelength, record its emission spectrum over the full emission range.

-

Integrate the area under the sample's emission curve.

-

-

Data Analysis: The fluorescence quantum yield (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent molecule like this compound.

Caption: Workflow for Photophysical Characterization.

Application in Cellular Imaging

Perylene derivatives are increasingly utilized as fluorescent probes in biological imaging due to their high fluorescence quantum yields, photostability, and tunable properties.[2][3][4][5][6] this compound, with its amino functionality, can be used as a scaffold for developing targeted fluorescent probes for specific cellular organelles or biomolecules. The following diagram illustrates a conceptual signaling pathway for the uptake and localization of a this compound-based probe in a live cell.

Caption: Cellular Uptake and Imaging Pathway.

References

- 1. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A water-soluble fluorescent pH probe based on perylene dyes and its application to cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Quantum Yield of Perylen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence quantum yield of Perylen-1-amine, a critical parameter for its application in various research and development fields, including its use as a fluorescent probe. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document focuses on the photophysical properties of the parent chromophore, perylene, and related amino-substituted derivatives to establish a predictive framework. Furthermore, a detailed experimental protocol for the determination of its fluorescence quantum yield is provided.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for applications such as bioimaging and sensing, where bright fluorescent probes are required. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenchers.

Quantitative Data on Perylene and Related Amino Derivatives

The following table summarizes the fluorescence quantum yield of perylene and some of its derivatives to provide a comparative context.

| Compound Name | Solvent | Fluorescence Quantum Yield (Φf) |

| Perylene | Cyclohexane | 0.94 |

| Silole-incorporated perylene with benzylamine | Various solvents | 0.54 - 0.85 |

| Silole-incorporated perylene with quaternary ammonium salt | Water | 0.84 |

| 3,9-dioctyloxy-perylene | Various solvents | < 0.75 |

| 3,9-di(octanoyl)oxy-perylene | Various solvents | > 0.75 |

Note: The data for the silole-incorporated perylenes demonstrate that amino-containing derivatives of perylene can exhibit high fluorescence quantum yields.[3][4] The photophysical properties of 3,9-disubstituted perylenes show a dependence of the quantum yield on the nature of the substituent.[5]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6][7][8]

3.1. Principle

The quantum yield of the sample (Φs) is calculated using the following equation[9]:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

-

Φr is the quantum yield of the reference standard.

-

Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

-

As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

3.2. Materials and Instrumentation

-

Fluorophore of Interest: this compound

-

Reference Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Fluorometer (Fluorescence Spectrometer): To measure the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

3.3. Experimental Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the reference standard.

-

Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to λex.

-

Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. The emission range should cover the entire fluorescence band.

-

It is crucial to use the same experimental settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

-

Determine the slope (gradient, m) of the resulting straight lines for both the sample (ms) and the reference (mr).

-

-

Calculation:

-

Calculate the quantum yield of the sample using the modified equation:

Φs = Φr * (ms / mr) * (ns^2 / nr^2)

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

References

- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. researchgate.net [researchgate.net]

- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

Perylen-1-amine derivatives and analogues

An In-depth Technical Guide to Perylen-1-amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, physicochemical properties, and burgeoning applications in the biomedical field. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and application of this promising class of compounds.

Introduction to Perylene Derivatives

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention due to their exceptional optoelectronic and photophysical properties.[1][2] Among these, perylene diimides (PDIs) and perylene monoimides (PMIs) are extensively studied for their high fluorescence quantum yields, excellent chemical, thermal, and photochemical stability, and broad color range.[3][4] These characteristics make them ideal candidates for applications in organic electronics, photovoltaics, and increasingly, in biological imaging and therapy.[4][5]

The introduction of an amine group at the perylene core, specifically creating this compound and its derivatives, can modulate the electronic properties and provides a reactive handle for further functionalization. This guide will focus on the synthesis and utility of these amino-perylene compounds.

Synthesis of this compound Derivatives

The synthesis of substituted perylene derivatives can be achieved through various methods, including the condensation of quinone derivatives, copper- or palladium-catalyzed annulation reactions, and the decarboxylation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).[1][2] A key method for synthesizing 1-substituted perylenes, including N,N-dimethylthis compound, is the anionic cyclodehydrogenation of substituted 1,1'-binaphthyl derivatives.[1][2]

This reaction involves the reduction of a 1,1'-binaphthyl precursor to form a dianion, which then undergoes cyclization and subsequent oxidation to yield the perylene derivative.[1] The choice of substituent on the binaphthyl precursor is critical; for instance, N-substituted derivatives can successfully form the desired perylene product, whereas O-substituted derivatives tend to fragment.[2]

Below is a generalized workflow for the synthesis of N,N-dimethylthis compound via anionic cyclodehydrogenation.

Caption: Synthesis workflow for N,N-dimethylthis compound.

Experimental Protocol: Anionic Cyclodehydrogenation

The following protocol is based on the synthesis of N,N-dimethylthis compound from its binaphthyl precursor as described in the literature.[2]

Materials:

-

N,N-dimethyl-[1,1′-binaphthalen]-2-amine (Substrate 1d)

-

Potassium (K) metal

-

Toluene (anhydrous)

-

Schlenk tube flask

-

Oxygen (O₂) source

-

Standard glassware for workup and purification (e.g., silica gel column chromatography)

Procedure:

-

Reaction Setup: In a glovebox, add the N,N-dimethyl-[1,1′-binaphthalen]-2-amine substrate and 3.0 equivalents of potassium metal to a Schlenk tube flask containing anhydrous toluene.

-

Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 110 °C with stirring for 24 hours.

-

Workup - Oxidation: After cooling to room temperature, carefully open the flask to the air and bubble O₂ through the reaction mixture overnight. This step is crucial for the oxidation to the final perylene product and significantly improves the yield.[1]

-

Purification: Quench the reaction mixture with methanol and water. Extract the organic phase with an appropriate solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to isolate N,N-dimethylthis compound.

Quantitative Data Summary

The synthesis of N,N-dimethylthis compound (2d) via anionic cyclodehydrogenation has been reported with varying yields depending on the workup conditions. The photophysical properties of perylene derivatives are highly dependent on their substitution pattern and solvent environment.

Table 1: Synthesis Yields of N,N-dimethylthis compound (2d)

| Precursor | Reaction Conditions | Workup Condition | Isolated Yield (%) | Reference |

| N,N-dimethyl-[1,1′-binaphthalen]-2-amine (1d) | K (3.0 equiv.), Toluene, 110 °C, 24 h | Standard aqueous workup | 14 | [1][2] |

| N,N-dimethyl-[1,1′-binaphthalen]-2-amine (1d) | K (3.0 equiv.), Toluene, 110 °C, 24 h | Exposure to O₂ overnight | 49 | [1][2] |

Table 2: Photophysical Properties of Selected Perylene Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Reference |

| Silole-incorporated Perylene (A) | Toluene | 551 | 579 | 85 | [6] |

| Silole-incorporated Perylene (B, salt) | Water | 539 | 569 | 84 | [6] |

| PDI-cored star polycation (PDI-25) | Water | - | 622 | 14 | [4] |

| PDI-cored star polycation (PDI-26) | Water | - | 622 | 6 | [4] |

Biological Applications and Mechanisms of Action

Perylene derivatives, particularly water-soluble PDIs, are increasingly explored for biomedical applications due to their excellent optical properties and biocompatibility.[4] The amine functionality in this compound derivatives can be protonated or further derivatized to enhance water solubility, a key requirement for biological use.[3]

Applications include:

-

Fluorescent Probes for Bioimaging: The high fluorescence quantum yields of perylene derivatives make them suitable for live-cell imaging.[4][5] They can be designed to target specific organelles or act as sensors for biological analytes.[7]

-

Photodynamic Therapy (PDT): Upon light irradiation, certain perylene derivatives can generate reactive oxygen species (ROS), which are cytotoxic and can be harnessed to destroy cancer cells in PDT.

-

Drug Delivery: PDI-cored dendrimers and polymers can encapsulate drugs, with the perylene core serving as a fluorescent tag to track cellular uptake and drug release.[3]

The mechanism of action for sensing applications often involves photoinduced electron transfer (PET). For example, perylene derivatives can detect amines in solution through fluorescence quenching.[7] In this process, the analyte (an amine) acts as an electron donor to the excited perylene derivative (electron acceptor), leading to a non-radiative decay pathway and a decrease in fluorescence intensity.[7]

Caption: Mechanism of amine sensing via fluorescence quenching.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile class of compounds with significant potential, particularly in the development of advanced materials for biomedical applications. The ability to tune their photophysical properties and improve water solubility through chemical modification opens up avenues for creating sophisticated tools for cellular imaging, targeted therapy, and diagnostics. Future research will likely focus on the synthesis of novel, highly functionalized this compound analogues with enhanced biocompatibility and target specificity, paving the way for their translation into clinical settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Substituted Perylene Derivatives by Anionic Cyclodehydrogenation: Analysis of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00754B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Perylen-1-amine: A Technical Health and Safety Guide for Researchers

Disclaimer: No official Safety Data Sheet (SDS) for Perylen-1-amine (CAS No. 35337-21-4) was found during a comprehensive search of publicly available resources. The following guide has been compiled using data from the parent compound, perylene, and a positional isomer, 3-Perylenamine, as well as general safety information for polycyclic aromatic hydrocarbons (PAHs) and aromatic amines. This document is intended for informational purposes for research and development professionals and should be used as a supplement to, not a replacement for, a formal risk assessment conducted by qualified safety professionals.

Chemical and Physical Properties

This table summarizes the available physical and chemical data for this compound and its parent compound, perylene. Due to the lack of specific experimental data for this compound, some values are based on the closely related 3-Perylenamine.

| Property | This compound / 3-Perylenamine | Perylene |

| CAS Number | 35337-21-4 / 20492-13-1 | 198-55-0 |

| Molecular Formula | C₂₀H₁₃N | C₂₀H₁₂ |

| Molecular Weight | 267.33 g/mol | 252.31 g/mol |

| Appearance | Not specified (likely a solid) | Brown solid[1] |

| Melting Point | 220-230 °C (for 3-Perylenamine)[2] | 276-279 °C[3] |

| Boiling Point | 530 °C at 760 mmHg (for 3-Perylenamine)[2][4] | >350 °C (sublimes)[5] |

| Density | 1.347 g/cm³ (for 3-Perylenamine)[2][4] | 1.28 g/cm³ (predicted)[5] |

| Solubility in Water | Low (expected) | 4.0 x 10⁻⁴ mg/L at 25°C[5] |

| Octanol-Water Partition Coefficient (log Kow) | 5.4 (XLogP3 for 3-Perylenamine)[6] | 6.04[5] |

| Flash Point | 306 °C (for 3-Perylenamine)[2][4] | 230 °C (predicted)[5] |

Hazard Identification and Toxicological Information

As a derivative of a polycyclic aromatic hydrocarbon and an aromatic amine, this compound should be handled as a potentially hazardous substance. The toxicological properties have not been thoroughly investigated. The hazards of the parent compound, perylene, and the general hazards of aromatic amines are summarized below.

| Hazard Category | Perylene | General Hazards of Aromatic Amines |

| Acute Toxicity | Data not available. | Can be toxic if inhaled, ingested, or absorbed through the skin. |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | Can cause skin irritation and sensitization. |

| Eye Damage/Irritation | Not classified as an eye irritant. | Can cause serious eye irritation or damage. |

| Respiratory Sensitization | Data not available. | May cause respiratory irritation. |

| Germ Cell Mutagenicity | Data not available. | Some aromatic amines are known or suspected mutagens. |

| Carcinogenicity | Perylene and its derivatives may be carcinogenic[1]. Some PAHs are reasonably expected to be carcinogens[7]. | Many aromatic amines are known or suspected carcinogens. |

| Reproductive Toxicity | Data not available. | Data varies widely depending on the specific compound. |

| Specific Target Organ Toxicity (Single Exposure) | Data not available. | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | Prolonged or repeated exposure may cause damage to organs, particularly the liver and bladder. |

| Aspiration Hazard | Not applicable (solid). | Not applicable. |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the unknown specific toxicity of this compound, a cautious approach to handling is essential. The following protocols are based on best practices for handling potentially hazardous research chemicals.

3.1. Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a glove box is recommended for handling larger quantities or for procedures with a high potential for aerosolization.

3.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.[8] Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[8]

-

Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of exposure, a disposable coverall is recommended.[9][10]

-

Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

3.3. Handling and Storage

-

Handling: Avoid creating dust. Use appropriate tools for handling the solid material.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][12] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Spill and Leak Procedures

-

Small Spills: Wearing appropriate PPE, carefully scoop up the solid material, trying to minimize dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area. Do not attempt to clean up the spill unless you are trained to do so. Contact your institution's environmental health and safety department.

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for handling a research chemical with unknown hazards, such as this compound.

Caption: A flowchart outlining the key safety steps for handling a research chemical with unknown hazards.

References

- 1. Perylene - Wikipedia [en.wikipedia.org]

- 2. 3-Perylenamine|lookchem [lookchem.com]

- 3. Perylene | 198-55-0 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Table 1, Physicochemical Properties of Perylene (CASRN 198-55-0) - Provisional Peer-Reviewed Toxicity Values for Perylene (CASRN 198-55-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3-Perylenamine | C20H13N | CID 146539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pppmag.com [pppmag.com]

- 9. nspcoatings.co.uk [nspcoatings.co.uk]

- 10. PPE and Safety for Chemical Handling [acsmaterial.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

The Enduring Legacy of Perylene: From Industrial Pigment to Advanced Biomedical Tool

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Perylene and its derivatives, particularly the robust and versatile perylene diimides (PDIs), have traversed a remarkable scientific journey. Initially prized for their stability and strong coloration as industrial pigments, these polycyclic aromatic hydrocarbons have evolved into indispensable tools in modern research and development. Their exceptional photophysical properties, including high fluorescence quantum yields and photostability, have propelled them to the forefront of materials science and, more recently, into the complex realm of biomedical applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of perylene compounds. It further delves into their photophysical characteristics and highlights their emerging roles in drug development, particularly in photodynamic therapy and advanced cellular imaging, offering detailed experimental protocols and visual workflows to support researchers in this dynamic field.

A Historical Overview: The Genesis of a Chromophore

The story of perylene compounds begins with the parent hydrocarbon, perylene (C₂₀H₁₂), a polycyclic aromatic hydrocarbon comprising two naphthalene units linked by a carbon-carbon bond. While perylene itself was known for its blue fluorescence, its derivatives, the perylene diimides (PDIs), would come to define the family's broader scientific and industrial impact.

The first synthesis of a perylene diimide was reported in 1913 by Kardos. These early PDIs were primarily recognized for their exceptional stability and intense, lightfast colors, leading to their widespread adoption as high-performance pigments in industries such as automotive coatings and plastics. For decades, their utility was largely confined to these applications, with their poor solubility posing a significant barrier to broader research. A pivotal moment in the history of PDIs came in 1959 when Geissler and Remy first described the fluorescent behavior of these dyes in solution. This discovery opened the door to exploring their optical properties, though the challenge of solubility continued to limit extensive investigation. The development of synthetic strategies to attach solubilizing groups to the perylene core in the latter half of the 20th century was a critical breakthrough, enabling detailed studies of their photophysical properties and paving the way for their application in diverse fields beyond pigmentation.

Synthetic Methodologies: Crafting the Perylene Core

The synthesis of perylene diimides typically commences with the commercially available perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The imide functionalities are then introduced through condensation reactions with primary amines. Over the years, several methods have been developed, each with its own advantages and limitations.

The Langhals Synthesis: A Classic and Robust Method

For decades, the "Langhals method" has been the gold standard for synthesizing a wide array of symmetrical and asymmetrical PDIs. This method involves the reaction of PTCDA with primary amines in a high-boiling solvent, typically molten imidazole, often with the addition of a zinc acetate catalyst. The high temperatures (140-180 °C) facilitate the imidization reaction, leading to high yields of the desired PDI.

Experimental Protocol: Langhals Synthesis of N,N'-bis(2,6-diisopropylaniline)perylene-3,4,9,10-tetracarboxylic diimide

-

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

2,6-diisopropylaniline

-

Imidazole

-

Zinc acetate

-

Ethanol

-

Hydrochloric acid (2 M)

-

-

Procedure:

-

In a round-bottom flask, combine PTCDA (1.0 g, 2.55 mmol), 2,6-diisopropylaniline (1.36 g, 7.65 mmol), imidazole (10 g), and zinc acetate (0.14 g, 0.77 mmol).

-

Heat the reaction mixture to 160 °C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to approximately 80 °C and add 50 mL of ethanol.

-

Heat the suspension to reflux for 1 hour.

-

Filter the hot suspension and wash the solid residue with hot ethanol until the filtrate is colorless.

-

Suspend the crude product in 100 mL of 2 M hydrochloric acid and stir for 1 hour at room temperature to remove any remaining imidazole and zinc salts.

-

Filter the suspension, wash thoroughly with water until the filtrate is neutral, and then with ethanol.

-

Dry the purified product in a vacuum oven at 80 °C.

-

Room-Temperature Synthesis: A Milder and Greener Approach

In recent years, the demand for more sustainable and functional-group-tolerant synthetic methods has led to the development of room-temperature procedures for PDI synthesis. These methods often employ a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This approach avoids the harsh conditions of the Langhals method, making it suitable for substrates with sensitive functional groups.

Experimental Protocol: Room-Temperature Synthesis of a Perylene Diimide

-

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

Primary amine (e.g., octylamine)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethylformamide (DMF)

-

Methanol

-

Water

-

-

Procedure:

-

Suspend PTCDA (0.5 g, 1.27 mmol) in 20 mL of DMF in a round-bottom flask.

-

Add the primary amine (2.8 mmol, 2.2 equivalents) to the suspension and stir for 10 minutes at room temperature.

-

Add DBU (0.42 mL, 2.8 mmol) to the reaction mixture. The suspension should turn into a deep colored solution as the amic acid intermediate forms.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by observing the precipitation of the PDI product.

-

Upon completion, add 20 mL of methanol to the reaction mixture to precipitate the product completely.

-

Filter the precipitate and wash it sequentially with DMF, water, and methanol.

-

Dry the final product under vacuum.

-

Photophysical Properties: The Heart of Perylene's Functionality

The utility of perylene compounds in modern applications is intrinsically linked to their remarkable photophysical properties. These properties can be finely tuned by chemical modification at various positions of the perylene core, primarily at the imide nitrogen atoms and the "bay" region (1, 6, 7, and 12 positions).

| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| Perylene | Cyclohexane | 434 | 445, 473 | 0.94 | [Generic] |

| N,N'-bis(2,6-diisopropylphenyl)PDI | Chloroform | 526, 490, 458 | 535, 575, 620 | ~1.00 | [Generic] |

| 1,7-dibromo-N,N'-bis(2,6-diisopropylphenyl)PDI | Chloroform | 545, 508, 478 | 555, 598 | 0.85 | [Generic] |

| 1,6,7,12-tetrachloro-N,N'-bis(2,6-diisopropylphenyl)PDI | Chloroform | 602, 558, 520 | 615 | 0.30 | [Generic] |

Note: The data presented in this table are representative values and can vary depending on the specific experimental conditions and substituents.

Applications in Drug Development and Research

The unique properties of perylene compounds have opened up exciting avenues in biomedical research and drug development, particularly in the areas of photodynamic therapy and cellular imaging.

Photodynamic Therapy (PDT): A Light-Activated Attack on Diseased Cells

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells and other diseased tissues. Perylene diimides have emerged as promising photosensitizers due to their strong absorption in the visible and near-infrared regions, high triplet state quantum yields upon photoexcitation, and excellent photostability.

The mechanism of PDT involving a PDI photosensitizer can proceed through two primary pathways, known as Type I and Type II reactions.

Upon absorption of light, the PDI is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). Through a process called intersystem crossing, it can then transition to a longer-lived triplet excited state (T₁). In the Type II mechanism, the triplet-state PDI transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent in PDT. In the Type I mechanism, the triplet-state PDI can directly react with cellular substrates through electron or hydrogen transfer, producing radical ions that can further react with oxygen to form other ROS, such as superoxide anions and hydroxyl radicals. Both pathways ultimately lead to oxidative stress and cellular damage, culminating in cell death through apoptosis or necrosis.

Cellular Imaging: Illuminating the Inner Workings of Life

The intense fluorescence and high photostability of perylene diimides make them excellent candidates for fluorescent probes in biological imaging. By functionalizing the PDI core with specific targeting moieties or by encapsulating them within biocompatible nanoparticles, researchers can direct these fluorescent reporters to specific organelles or cell types. This enables the visualization of cellular processes in real-time with high sensitivity and resolution.

The general workflow for live-cell imaging using a PDI-based fluorescent probe involves several key steps, from probe preparation to image acquisition and analysis.

Experimental Protocol: Live-Cell Imaging with PDI Nanoparticles

-

Materials:

-

PDI-encapsulated nanoparticles (probe)

-

Cultured cells (e.g., HeLa cells) on a glass-bottom dish

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope

-

-

Procedure:

-

Cell Seeding: Seed the cells on a glass-bottom dish and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Incubation: Prepare a working solution of the PDI nanoparticles in complete cell culture medium at the desired concentration. Remove the old medium from the cells and add the nanoparticle-containing medium.

-

Incubation: Incubate the cells with the PDI nanoparticles for a predetermined time (e.g., 2-4 hours) at 37 °C in a CO₂ incubator to allow for cellular uptake.

-

Washing: After incubation, gently aspirate the medium containing the nanoparticles and wash the cells three times with pre-warmed PBS to remove any unbound nanoparticles.

-

Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37 °C, 5% CO₂).

-

Image Acquisition: Excite the PDI probe with the appropriate laser line (e.g., 488 nm or 561 nm) and collect the fluorescence emission within the designated spectral window. Acquire images using appropriate settings for laser power, detector gain, and pinhole size to obtain optimal signal-to-noise ratio while minimizing phototoxicity. Time-lapse imaging can be performed to track the dynamic processes within the cells.

-

Future Perspectives

The journey of perylene compounds is far from over. Ongoing research continues to expand their synthetic versatility, leading to novel derivatives with tailored properties for specific applications. In the biomedical field, the development of targeted PDI-based theranostics, which combine both diagnostic imaging and therapeutic capabilities in a single agent, holds immense promise for personalized medicine. Furthermore, the exploration of perylene compounds in areas such as organic electronics, photocatalysis, and sensing continues to uncover new and exciting possibilities. The rich history and ever-expanding potential of perylene and its derivatives ensure their continued prominence in the landscape of scientific innovation.

Methodological & Application

Synthesis and Purification of Perylen-1-amine: A Detailed Protocol for Researchers

Introduction

Perylen-1-amine is a key synthetic intermediate in the development of perylene-based functional materials, which are of significant interest in the fields of organic electronics, photovoltaics, and fluorescence imaging due to their exceptional photophysical and electronic properties. The introduction of an amino group at the 1-position of the perylene core allows for a wide range of subsequent chemical modifications, enabling the fine-tuning of the molecule's characteristics for specific applications. This application note provides a detailed protocol for the synthesis and purification of this compound, targeting researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process starting from perylene. The first step involves the nitration of the perylene core to yield 1-nitroperylene, which is subsequently reduced to the desired 1-aminoperylene. An alternative and more direct approach is the nucleophilic aromatic substitution on a halogenated perylene precursor, such as 1-bromoperylene.

Method 1: Reduction of 1-Nitroperylene

This is a traditional and effective two-step method.

Experimental Protocol:

Step 1: Synthesis of 1-Nitroperylene

-

Suspend perylene in a suitable solvent such as glacial acetic acid.

-

Add a nitrating agent, for example, nitric acid, dropwise to the suspension at a controlled temperature, typically below room temperature, to avoid over-nitration.

-

Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude 1-nitroperylene.

-

Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry the product.

Step 2: Reduction of 1-Nitroperylene to this compound

-

Disperse the synthesized 1-nitroperylene in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add a reducing agent. A common and effective choice is sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid).

-

Heat the reaction mixture to reflux and maintain it for several hours until the reduction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude this compound.

-

Filter the product, wash with water, and dry.

Method 2: Nucleophilic Substitution of 1-Bromoperylene

This method offers a more direct route to this compound, provided the starting material, 1-bromoperylene, is available.

Experimental Protocol:

-

Combine 1-bromoperylene with a source of ammonia, such as a concentrated aqueous or alcoholic solution of ammonia, in a sealed reaction vessel.

-

The reaction is typically carried out in the presence of a copper catalyst, for instance, copper(I) oxide or copper(I) iodide, to facilitate the substitution.

-

Heat the mixture at an elevated temperature and pressure for a duration sufficient to drive the reaction to completion.

-

After cooling, the crude product is isolated by filtration and washed to remove excess reagents and byproducts.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. A combination of column chromatography and recrystallization is generally effective.

Column Chromatography

Column chromatography is a crucial step for separating this compound from non-polar and more polar impurities.

Experimental Protocol:

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice. For basic compounds like amines, deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can prevent tailing and improve separation. Alternatively, basic alumina can be used as the stationary phase.

-

Mobile Phase (Eluent): A gradient of a non-polar solvent and a moderately polar solvent is typically employed. A common starting point is a mixture of hexane or cyclohexane with an increasing proportion of a more polar solvent like ethyl acetate or dichloromethane. The addition of 0.1-1% triethylamine to the eluent system is often beneficial.

-

Procedure:

-

Prepare a slurry of the stationary phase in the initial, least polar eluent mixture and pack the column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Recrystallization

Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.

Experimental Protocol:

-

Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Suitable solvents or solvent mixtures may include toluene, xylene, or a mixture of ethanol and water.

-

Procedure:

-

Dissolve the partially purified this compound in a minimum amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can enhance the crystallization yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Appearance | Orange to red crystalline solid |

| Melting Point | Specific melting point data for this compound is not consistently reported and should be determined experimentally as a measure of purity. |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons of the perylene core, with shifts influenced by the amino group. |

| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms of the perylene skeleton, with the carbon atom attached to the amino group showing a characteristic chemical shift. |

| IR Spectroscopy | The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₁₃N, approx. 267.33 g/mol ). |

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis and purification of this compound. The detailed protocols for both the reduction of 1-nitroperylene and the nucleophilic substitution of 1-bromoperylene, along with the step-by-step purification procedures involving column chromatography and recrystallization, are designed to enable researchers to obtain this valuable compound in high purity. The provided characterization data serves as a benchmark for verifying the identity and quality of the final product. Successful synthesis and purification of this compound are critical for the advancement of research and development in perylene-based materials.

Application Note: A Guide to the Purification of Perylen-1-amine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: Perylen-1-amine is a key derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) widely utilized in the development of high-performance fluorescent dyes, organic semiconductors, and molecular probes. The introduction of the primary amine group provides a crucial handle for further chemical modifications. However, this basic functional group presents a significant challenge for purification via standard silica gel column chromatography. The acidic nature of silica gel can lead to strong, undesirable interactions with the basic amine, resulting in significant peak tailing, poor separation, and potential loss of the compound on the column.[1][2]

This application note provides two detailed protocols for the purification of this compound, designed to mitigate these challenges. The first protocol utilizes standard silica gel with a basic additive in the mobile phase to mask the acidic silanol groups. The second, more streamlined approach employs an amine-functionalized stationary phase, which eliminates the need for mobile phase modifiers and often provides superior separation for basic compounds.[2][3] These protocols serve as a robust starting point for developing a tailored purification method.

Materials and Equipment

A summary of the necessary materials and equipment for both protocols is provided in Table 1.

| Category | Item |

| Stationary Phases | Silica Gel (Standard, 60 Å, 230-400 mesh) |

| Amine-functionalized Silica Gel | |

| Solvents (HPLC Grade) | Hexane, Toluene, Ethyl Acetate, Dichloromethane (DCM), Methanol |

| Additives | Triethylamine (TEA) |

| Glassware & Hardware | Glass chromatography column with stopcock |

| Separatory funnel / solvent reservoir | |

| Collection vessels (test tubes, flasks) | |

| Beakers, Erlenmeyer flasks | |

| Rotary evaporator | |

| Analysis | Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254) |

| TLC developing chamber | |

| UV lamp (254 nm / 365 nm) |

Table 1: General materials and equipment required for column chromatography.

Purification Strategy Selection

The choice between standard silica and amine-functionalized silica depends on the specific impurity profile and the resources available. The following diagram outlines the logical workflow for selecting the appropriate purification strategy.

Caption: Logic diagram for selecting a purification strategy.

Experimental Protocols

Protocol A: Purification on Standard Silica Gel with Triethylamine (TEA)

This method is suitable when amine-functionalized phases are unavailable. The addition of a small amount of a competing base like triethylamine (TEA) to the mobile phase neutralizes the acidic silica surface, improving peak shape and recovery.[1][4]

| Parameter | Specification |